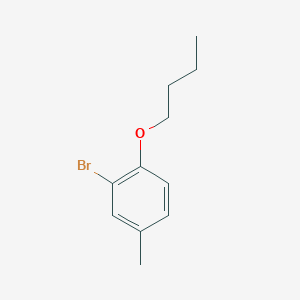

2-Bromo-1-butoxy-4-methylbenzene

Description

Significance of Aryl Ethers in Contemporary Organic Synthesis and Materials Science

Aryl ethers, characterized by an oxygen atom connected to an aromatic ring and an alkyl or another aryl group, are a cornerstone of modern organic chemistry. numberanalytics.comncert.nic.in Their utility spans a wide range of applications, from serving as unreactive solvents to acting as crucial building blocks in the synthesis of complex molecules. fiveable.menumberanalytics.com In the pharmaceutical industry, the aryl ether moiety is a common feature in many biologically active compounds, contributing to their stability and efficacy. numberanalytics.comalfa-chemistry.com Notable examples include certain antibiotics and anticancer agents where the ether linkage is integral to their therapeutic function. numberanalytics.com

Beyond pharmaceuticals, aryl ethers are pivotal in materials science. Poly(aryl ether)s are a significant class of engineering thermoplastics, prized for their thermal stability, chemical resistance, and robust mechanical properties. acs.org These polymers find applications in various high-performance materials. Furthermore, certain anisole (B1667542) derivatives, a type of aryl ether, are important as UV absorbers in skincare products. acs.org The versatility of aryl ethers in both synthesis and materials science underscores their enduring importance in chemical research. fiveable.methieme-connect.de

Role of Halogenated Aromatic Compounds as Versatile Synthons in Chemical Research

Halogenated aromatic compounds, which feature one or more halogen atoms attached to a benzene (B151609) ring, are highly versatile intermediates, or "synthons," in organic synthesis. iloencyclopaedia.orgnumberanalytics.com The presence of a halogen atom provides a reactive handle for a multitude of chemical transformations. These compounds are widely used in various sectors, including agriculture, dyes, and the chemical and pharmaceutical industries. nih.gov

Their utility stems from the ability of the halogen to act as a leaving group in nucleophilic aromatic substitution reactions or to participate in a variety of cross-coupling reactions. This reactivity allows for the construction of complex molecular architectures from simpler, readily available starting materials. Although some halogenated aromatic compounds pose environmental concerns due to their persistence, their role in controlled laboratory and industrial synthesis remains indispensable for creating a wide array of valuable products. nih.govscience.gov

Structural Significance and Distinctive Features of 2-Bromo-1-butoxy-4-methylbenzene within the Broader Chemical Landscape

This compound possesses a distinct molecular architecture that combines the key features of both aryl ethers and halogenated aromatic compounds. Its structure consists of a benzene ring substituted with a bromo group, a butoxy group, and a methyl group.

| Property | Value |

| Molecular Formula | C11H15BrO |

| InChI | InChI=1S/C11H15BrO/c1-3-4-7-13-11-6-5-9(2)8-10(11)12/h5-6,8H,3-4,7H2,1-2H3 |

| InChIKey | MTTSUCJWTOUROS-UHFFFAOYSA-N |

| SMILES | CCCCOC1=C(C=C(C=C1)C)Br |

| Monoisotopic Mass | 242.03062 Da |

| Data sourced from PubChem uni.lu |

The interplay of these functional groups imparts a unique set of properties and reactivity patterns to the molecule. The butoxy group, an electron-donating group, influences the electronic environment of the aromatic ring, while the bromo substituent provides a site for further chemical modification. The methyl group also contributes to the electronic and steric properties of the molecule. This combination of features makes this compound a potentially valuable intermediate for synthesizing more complex target molecules.

Rationale for Investigating the Synthesis, Reactivity, and Theoretical Aspects of this compound

The investigation into the synthesis, reactivity, and theoretical aspects of this compound is driven by several key factors. Understanding its synthesis is fundamental to making this compound accessible for further research and potential applications. Exploring its reactivity will unveil new synthetic pathways and methodologies, potentially leading to the discovery of novel compounds with interesting properties.

Theoretical studies, such as those employing computational chemistry, can provide deep insights into the molecule's electronic structure, stability, and reaction mechanisms. nih.govresearchgate.net These computational approaches complement experimental findings and can guide the design of new experiments. By systematically studying this compound, chemists can expand the toolkit of available building blocks for organic synthesis and contribute to a deeper understanding of structure-reactivity relationships in substituted aromatic systems.

Key Research Objectives and Scope of Investigation for this compound Studies

The primary research objectives for studies on this compound encompass a multi-faceted approach to fully characterize this compound. A central goal is the development of efficient and scalable synthetic routes to produce the molecule in high purity and yield.

A comprehensive investigation of its reactivity is another key objective. This includes exploring its participation in various classes of organic reactions, such as cross-coupling reactions, nucleophilic substitutions, and electrophilic aromatic substitutions. The aim is to map out its chemical behavior and establish its utility as a versatile synthon.

Furthermore, a thorough spectroscopic and physicochemical characterization is essential. This involves utilizing techniques like NMR and mass spectrometry to confirm its structure and properties. Theoretical modeling can be employed to understand its electronic properties and predict its behavior in different chemical environments. The collective findings from these investigations will establish a robust foundation of knowledge about this compound, paving the way for its potential use in more advanced chemical research and development.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-butoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-3-4-7-13-11-6-5-9(2)8-10(11)12/h5-6,8H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTTSUCJWTOUROS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 Bromo 1 Butoxy 4 Methylbenzene

Retrosynthetic Analysis for the Elaboration of 2-Bromo-1-butoxy-4-methylbenzene

A retrosynthetic analysis of this compound logically deconstructs the molecule into simpler, commercially available starting materials. The primary disconnection point is the ether linkage, which points to a Williamson ether synthesis as a plausible final step in the synthetic sequence. wikipedia.orgmasterorganicchemistry.com This involves the reaction of an activated aryl precursor with a suitable butyl derivative.

The butoxy group can be installed by reacting an appropriate butyl halide, such as 1-bromobutane (B133212), with the corresponding phenoxide. This leads to the key intermediate, 2-bromo-4-methylphenol (B149215). Further disconnection of 2-bromo-4-methylphenol suggests its origin from the direct bromination of p-cresol (B1678582) (4-methylphenol), a readily available starting material. This retrosynthetic strategy provides a clear and efficient roadmap for the synthesis of the target compound.

Synthesis of Precursor Building Blocks

The successful synthesis of this compound relies on the efficient preparation of its key precursors. This section details the strategies for creating the brominated aromatic core and the butoxy side chain.

Strategies for the Preparation of Brominated Methylbenzene Derivatives

The introduction of a bromine atom onto a methylbenzene ring can be achieved through electrophilic aromatic substitution. quora.com For the synthesis of precursors to this compound, the regioselectivity of the bromination is crucial. The starting material, toluene (B28343) (methylbenzene), can be brominated using bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide, to yield a mixture of ortho- and para-bromotoluene. libretexts.org However, for the specific substitution pattern required, direct bromination of p-cresol is a more direct route. quickcompany.ingoogle.com

Synthesis of Butoxy-Functionalized Precursors (e.g., 2-Bromo-4-methylphenol)

The primary precursor for the etherification step is 2-bromo-4-methylphenol. This intermediate is efficiently synthesized by the direct bromination of p-cresol (4-methylphenol). quickcompany.ingoogle.comgoogle.com The reaction is typically carried out in a suitable solvent, such as chloroform (B151607) or methylene (B1212753) chloride, using a brominating agent like liquid bromine. quickcompany.ingoogle.com To enhance selectivity and yield, the reaction temperature is often controlled, for instance, between -5°C and 10°C. google.com The use of a Lewis acid catalyst is also reported to influence the reaction. quickcompany.in High yields of over 98% and purities exceeding 98% have been reported for this process. google.com

| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| p-Cresol | Bromine | Chloroform | 30 | 87.34 (crude) | Not specified | quickcompany.in |

| p-Cresol | Bromine | Methylene Chloride | -5 to 0 | >99 | >98 | google.com |

| p-Cresol | Bromine | Chloroform | -5 to 0 | >99 | >98 | google.com |

Etherification Approaches for the Formation of the Butoxy Linkage

The final and crucial step in the synthesis of this compound is the formation of the ether bond. The Williamson ether synthesis is the most widely employed and versatile method for this transformation. wikipedia.org

Optimization of Williamson Ether Synthesis for Aryl Butoxy Formation

The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide. wikipedia.org In this specific case, the sodium or potassium salt of 2-bromo-4-methylphenol (the phenoxide) is reacted with a butyl halide, such as 1-bromobutane. wikipedia.orgresearchgate.net

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which can solvate the cation of the phenoxide salt while not interfering with the nucleophilic attack of the phenoxide ion. The choice of base to deprotonate the phenol (B47542) is also critical, with common choices being sodium hydride (NaH) or potassium carbonate (K₂CO₃). youtube.com

Optimization of the reaction conditions, including temperature and reaction time, is essential to maximize the yield and minimize potential side reactions. For instance, in the synthesis of a structurally similar compound, 1-butoxy-4-tert-butylbenzene, the reaction was carried out at 60°C using potassium hydroxide (B78521) as the base. researchgate.net The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). quickcompany.in

| Phenolic Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Reference |

| 4-tert-butylphenol (B1678320) | 1-bromobutane | Potassium Hydroxide | Chlorobenzene | 60 | researchgate.net |

| p-cresol | 1-bromobutane | Not specified | Not specified | Not specified | chemsynthesis.com |

Transition-Metal-Catalyzed C-O Cross-Coupling Methodologies (e.g., Copper and Palladium Catalysis)

Transition-metal catalysis represents one of the most powerful and versatile tools for the formation of C-O bonds in aryl ether synthesis, offering mild reaction conditions and broad functional group tolerance compared to traditional methods. mit.edu Palladium and copper-based systems are the most prominent catalysts for this transformation. mit.edursc.org

Palladium Catalysis: Palladium-catalyzed C-O cross-coupling, often referred to as Buchwald-Hartwig O-arylation, has become a method of choice for constructing alkyl aryl ethers. nih.gov The synthesis of this compound via this method would typically involve the reaction of 2-bromo-4-methylphenol with a C4-alkoxy source, such as butanol or a butyl halide. The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the alcohol and subsequent reductive elimination to form the desired ether and regenerate the catalyst. nih.gov

The success of these couplings is highly dependent on the choice of ligand, base, and solvent. Bulky, electron-rich phosphine (B1218219) ligands are crucial for promoting the challenging reductive elimination step, which is often the rate-limiting step in C-O bond formation. mit.edunih.gov For instance, advanced biaryl phosphine ligands like tBuBrettPhos have been shown to be highly effective for the coupling of (hetero)aryl bromides with various alcohols, including primary alcohols, under relatively mild conditions. nih.govacs.org

Interactive Table: Representative Palladium-Catalyzed C-O Coupling Systems

| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature | Application Scope | Citation |

|---|---|---|---|---|---|---|

| Pd₂(dba)₃ | BrettPhos | Cs₂CO₃ | Toluene | 40-115 °C | Effective for coupling fluorinated alcohols with aryl bromides. acs.org | acs.org |

| tBuBrettPhos Pd G3 | tBuBrettPhos | Cs₂CO₃ / K₃PO₄ | Toluene | RT - 80 °C | Highly effective for (hetero)aryl bromides with short reaction times. nih.gov | nih.gov |

| Pd(OAc)₂ | L8 (New Biaryl Phosphine) | K₃PO₄ | THF | 40 °C | Improved yields for unactivated, electron-rich aryl chlorides. nih.gov | nih.gov |

| Palladacycle Precatalyst | t-BuBrettPhos (L2) | Various | Dioxane/THF | RT - 40 °C | Couples (hetero)aryl chlorides with a small excess of alcohol. mit.edu | mit.edu |

Copper Catalysis: Copper-catalyzed C-O cross-coupling, a modern iteration of the classic Ullmann condensation, is another key strategy for aryl ether synthesis. mit.edursc.org These reactions are often more cost-effective than their palladium-catalyzed counterparts. The synthesis could proceed by coupling 2-bromo-4-methylphenol with 1-bromobutane in the presence of a copper catalyst and a base. Recent advancements have developed systems that work under milder conditions than traditional Ullmann reactions, which often required high temperatures. nih.gov The use of ligands such as phenanthrolines or diamines can significantly accelerate the reaction and improve yields. nih.gov For example, CuI with a diamine ligand has been shown to effectively catalyze the coupling of vinylic halides with alcohols, a testament to its capability in forming C-O bonds. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Strategies in Aryl Ether Formation

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for forming aryl ethers without the need for a transition metal catalyst. scientificupdate.com The mechanism involves the attack of a nucleophile (e.g., sodium butoxide) on an aryl halide, proceeding through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. scientificupdate.com However, this pathway has stringent substrate requirements. mit.edursc.org

For an SNAr reaction to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), positioned ortho or para to the leaving group (the halide). scientificupdate.comacs.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate.

In the case of synthesizing this compound, a potential precursor would be 1,2-dibromo-4-methylbenzene. The nucleophile would be sodium butoxide. However, the substituents on this ring are not ideal for SNAr. The methyl group is electron-donating, and the bromo group is only weakly deactivating. Without a strong EWG, the ring is not sufficiently electrophilic to be attacked by the butoxide nucleophile under standard SNAr conditions. scientificupdate.com Therefore, extremely harsh conditions of high temperature and pressure would likely be required, leading to low yields and potential side reactions. Consequently, SNAr is generally not the preferred method for producing this specific compound, though it remains a vital strategy for appropriately activated systems. acs.orgacs.org

Evaluation of Alternative Etherification Protocols for Specific Regioselectivity and Yield

Beyond transition-metal catalysis and SNAr, several other etherification methods can be considered for the synthesis of this compound.

Williamson Ether Synthesis: This classic method involves the reaction of an alkoxide with a primary alkyl halide. For the target molecule, this would entail deprotonating 2-bromo-4-methylphenol with a strong base (e.g., sodium hydride, NaH) to form the corresponding phenoxide, which then acts as a nucleophile to displace the bromide from 1-bromobutane. This method is straightforward but can be limited by the reactivity of the substrates and potential side reactions if the alkyl halide is sterically hindered. mit.edu

Mitsunobu Reaction: This reaction allows for the coupling of a phenol with a primary or secondary alcohol under mild, neutral conditions. mit.edursc.org The reaction typically uses a combination of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). In this case, 2-bromo-4-methylphenol would be reacted with butanol. The high concentration of reagents combined with sonication has been shown to increase the rate of reaction for sterically demanding substrates. organic-chemistry.org

Phase-Transfer Catalysis (PTC): PTC is an effective technique for reacting water-insoluble organic substrates with water-soluble reagents. For the synthesis of a structurally similar compound, 1-butoxy-4-tert-butylbenzene, a multi-site phase-transfer catalyst (MPTC) was used to facilitate the reaction between 4-tert-butylphenol and 1-bromobutane with a solid base (potassium hydroxide). bcrec.id This approach enhances reaction rates under heterogeneous solid-liquid conditions and is recognized as an environmentally friendly method. bcrec.id This protocol could be directly adapted for the synthesis of this compound.

Interactive Table: Comparison of Alternative Etherification Protocols

| Method | Reagents | Conditions | Advantages | Disadvantages | Citation |

|---|---|---|---|---|---|

| Williamson Ether Synthesis | Phenol, Strong Base (e.g., NaH), Alkyl Halide | Anhydrous solvent | Simple, widely used | Requires strong base, potential elimination side reactions | mit.edu |

| Mitsunobu Reaction | Phenol, Alcohol, PPh₃, DEAD/DIAD | Neutral, often RT | Mild conditions, good for secondary alcohols | Generates stoichiometric phosphine oxide and hydrazine (B178648) byproducts | mit.edursc.org |

| Phase-Transfer Catalysis | Phenol, Alkyl Halide, Base (e.g., KOH), PTC catalyst | Biphasic (solid/liquid or liquid/liquid) | Avoids anhydrous conditions, mild, "green" | Catalyst may need to be separated from the product | bcrec.id |

| Acid-Catalyzed Alkylation | Phenol, Olefin (e.g., 1-butene) | Strong acid catalyst (e.g., Triflic Acid) | High atom economy | Requires strong acid, potential for side reactions (e.g., rearrangement) | rsc.orgorganic-chemistry.org |

Halogenation Strategies for Introducing Bromine into the Aromatic Core

An alternative synthetic route involves first preparing 1-butoxy-4-methylbenzene and then introducing the bromine atom via electrophilic aromatic substitution. The key challenge in this approach is achieving the desired regioselectivity. The butoxy group is a powerful ortho-, para-directing activator, while the methyl group is a weaker ortho-, para-director. The bromine must be installed at the C2 position, which is ortho to the butoxy group and meta to the methyl group.

The strong directing effect of the butoxy group will favor substitution at the positions ortho and para to it. Since the para position is blocked by the methyl group, substitution will be directed to the two ortho positions (C2 and C6). The presence of the methyl group at C4 may provide some steric hindrance, potentially influencing the ratio of bromination at C2 versus C6.

Studies on the aqueous bromination of various alkoxybenzenes show that regioselectivity is sensitive to substituent effects. nsf.gov For a tert-butoxy (B1229062) group, the ratio of para to ortho substitution is relatively low (1.7-3.1), indicating that ortho substitution is significant. nsf.gov For the less bulky n-butoxy group, ortho bromination is expected to be a major pathway.

Common brominating agents for this transformation include:

Molecular Bromine (Br₂): Often used with a Lewis acid catalyst (e.g., FeBr₃) or in a polar solvent like acetic acid.

N-Bromosuccinimide (NBS): A versatile reagent for both radical and electrophilic bromination. For aromatic bromination, it is typically used in a polar solvent like DMF or with an acid catalyst. The bromination of 1,4-dimethoxy-2,3-dimethylbenzene (B1360320) with NBS has been studied, yielding various brominated products depending on the conditions. researchgate.net

Achieving high regioselectivity for the 2-bromo isomer over the 6-bromo isomer can be challenging and may require careful optimization of reaction conditions (temperature, solvent, catalyst) or result in a mixture of isomers requiring chromatographic separation.

Development of Sustainable and Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. yale.eduepa.gov Several of these principles are highly relevant to the synthesis of this compound.

Prevention: It is better to prevent waste than to treat it after it has been created. epa.gov This principle favors synthetic routes with fewer steps and higher yields.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edu Reactions like the acid-catalyzed addition of 2-bromo-4-methylphenol to 1-butene (B85601) are highly atom-economical as all atoms of the reactants are incorporated into the product. In contrast, the Mitsunobu reaction has poor atom economy due to the generation of stoichiometric amounts of triphenylphosphine oxide and reduced azodicarboxylate byproducts. nih.gov

Less Hazardous Chemical Syntheses: Synthetic methods should use and generate substances with little or no toxicity. epa.gov This encourages moving away from hazardous solvents like carbon tetrachloride, which has been used in bromination reactions, towards safer alternatives like (trifluoromethyl)benzene or performing reactions in water or under solvent-free conditions. researchgate.netchemicalbook.com

Catalysis: Catalytic reagents are superior to stoichiometric reagents. yale.edu The transition-metal-catalyzed C-O coupling reactions (Section 2.3.2) are a prime example. Using small amounts of a palladium or copper catalyst is far more sustainable than using stoichiometric reagents. jetir.org Phase-transfer catalysis also aligns with this principle. bcrec.id

Design for Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. epa.gov The development of modern palladium catalyst systems that operate at room temperature or slightly elevated temperatures (e.g., 40 °C) represents a significant improvement in energy efficiency over traditional high-temperature methods like the Ullmann condensation. mit.edunih.gov

Reduce Derivatives: Unnecessary derivatization (e.g., use of protecting groups) should be minimized or avoided, as such steps require additional reagents and generate waste. yale.edunih.gov One-pot syntheses or direct C-H functionalization routes are preferable as they can reduce the number of synthetic steps.

By evaluating synthetic routes through the lens of these principles, chemists can select or develop pathways to this compound that are not only efficient but also minimize environmental impact.

Advanced Spectroscopic and Structural Characterization Methodologies for 2 Bromo 1 Butoxy 4 Methylbenzene

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Bromo-1-butoxy-4-methylbenzene. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques, the precise connectivity and spatial arrangement of atoms can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis Techniques

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons and the protons of the butoxy and methyl substituents. The aromatic region would display three signals corresponding to the protons at positions 3, 5, and 6 on the benzene (B151609) ring. The proton at C-6, being adjacent to the bulky butoxy group, would likely appear as a doublet. The proton at C-5 would be a doublet of doublets due to coupling with the protons at C-3 and C-6, and the proton at C-3 would appear as a doublet.

The butoxy group protons would exhibit four distinct signals: a triplet for the terminal methyl group (δ ~0.9-1.0 ppm), two multiplets for the two methylene (B1212753) groups (δ ~1.4-1.8 ppm), and a triplet for the methylene group attached to the oxygen atom (O-CH₂) (δ ~3.9-4.1 ppm). The methyl group attached to the aromatic ring at C-4 would appear as a singlet (δ ~2.2-2.4 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Aromatic H-3 | 7.25 - 7.35 | d |

| Aromatic H-5 | 6.95 - 7.05 | dd |

| Aromatic H-6 | 6.80 - 6.90 | d |

| Ring-CH₃ | 2.20 - 2.40 | s |

| O-CH₂-CH₂-CH₂-CH₃ | 3.90 - 4.10 | t |

| O-CH₂-CH₂-CH₂-CH₃ | 1.70 - 1.85 | m |

| O-CH₂-CH₂-CH₂-CH₃ | 1.40 - 1.55 | m |

| O-CH₂-CH₂-CH₂-CH₃ | 0.90 - 1.00 | t |

d = doublet, dd = doublet of doublets, t = triplet, m = multiplet, s = singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis Techniques

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eleven distinct carbon signals are expected, corresponding to the six aromatic carbons and the five carbons of the substituents. The carbon attached to the bromine (C-2) would be shifted downfield, while the carbon attached to the oxygen of the butoxy group (C-1) would be the most downfield of the aromatic signals. The chemical shifts of the butoxy group carbons would be characteristic of an alkyl chain attached to an electronegative atom. docbrown.infodocbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (C-O) | 155 - 158 |

| C-2 (C-Br) | 112 - 115 |

| C-3 | 132 - 135 |

| C-4 (C-CH₃) | 130 - 133 |

| C-5 | 130 - 133 |

| C-6 | 114 - 117 |

| Ring-CH₃ | 20 - 22 |

| O-CH₂-CH₂-CH₂-CH₃ | 68 - 70 |

| O-CH₂-CH₂-CH₂-CH₃ | 31 - 33 |

| O-CH₂-CH₂-CH₂-CH₃ | 19 - 21 |

| O-CH₂-CH₂-CH₂-CH₃ | 13 - 15 |

Utilization of Two-Dimensional NMR Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and for assembling the complete molecular structure. youtube.comyoutube.comprinceton.edu

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent protons in the butoxy chain (-OCH₂-CH₂-CH₂-CH₃). It would also confirm the coupling between the aromatic protons on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the ¹H and ¹³C signals for each CH, CH₂, and CH₃ group. For example, the singlet at ~2.3 ppm would correlate with the carbon signal at ~21 ppm, confirming the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is vital for establishing the connectivity of the substituents to the aromatic ring. For instance, correlations would be expected from the O-CH₂ protons to the aromatic carbons C-1 and C-2, and from the ring-CH₃ protons to the aromatic carbons C-3, C-4, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are bonded. A key NOESY correlation would be expected between the O-CH₂ protons of the butoxy group and the aromatic proton at C-6, confirming their spatial proximity. Another expected correlation would be between the ring-CH₃ protons and the aromatic proton at C-5.

Vibrational Spectroscopic Analysis Using Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. docbrown.info For this compound, the spectra would be dominated by absorptions corresponding to the aromatic ring, the ether linkage, and the alkyl groups.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3030 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O-C Asymmetric Stretch | 1240 - 1260 |

| C-O-C Symmetric Stretch | 1030 - 1050 |

| C-Br Stretch | 550 - 650 |

The IR spectrum would show strong bands for the aliphatic C-H stretching and the C-O-C asymmetric stretching. The Raman spectrum would be expected to show strong bands for the aromatic C=C stretching and the C-O-C symmetric stretching.

Molecular Formula Confirmation and Fragmentation Pathway Analysis via Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. uni.lu

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is ionized by a high-energy electron beam, causing it to fragment in a predictable manner. The molecular ion peak (M⁺) for this compound would appear as a pair of peaks of nearly equal intensity (a 1:1 ratio) at m/z values corresponding to the masses of the molecules containing the ⁷⁹Br and ⁸¹Br isotopes. Given the molecular formula C₁₁H₁₅BrO, the molecular ion peaks would be expected at m/z 242 and 244. uni.lu

Key fragmentation pathways would include:

Loss of the butoxy group: Cleavage of the C-O bond, leading to a fragment at m/z 171/173.

Alpha-cleavage: Loss of a butyl radical (C₄H₉) from the butoxy group, resulting in a prominent peak at m/z 185/187.

Loss of a bromine atom: Cleavage of the C-Br bond, giving a fragment at m/z 163.

McLafferty Rearrangement: A characteristic rearrangement of the butoxy group could lead to the loss of butene (C₄H₈) and the formation of a radical cation of 2-bromo-4-methylphenol (B149215) at m/z 186/188.

Table 4: Predicted Key Fragments in the EI-MS of this compound

| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment |

| 242 / 244 | [M]⁺ (Molecular Ion) |

| 186 / 188 | [M - C₄H₈]⁺ (McLafferty Rearrangement) |

| 185 / 187 | [M - C₄H₉]⁺ (Alpha-cleavage) |

| 171 / 173 | [M - OC₄H₉]⁺ |

| 163 | [M - Br]⁺ |

| 57 | [C₄H₉]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of this compound. This technique provides the high-resolution mass-to-charge ratio (m/z) of the molecular ion and its fragments, allowing for the determination of the elemental composition with a high degree of accuracy.

A key feature in the mass spectrum of this compound is the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of almost equal intensity separated by two m/z units. This distinctive isotopic signature serves as a primary diagnostic marker for the presence of bromine in the molecule.

While specific experimental HRMS data for this compound is not widely available in the literature, the expected fragmentation patterns can be predicted based on the structure of the molecule. The ether linkage is susceptible to cleavage, leading to the formation of fragment ions corresponding to the loss of the butoxy group or parts thereof. Additionally, cleavage of the butyl chain can occur, giving rise to a series of characteristic ions.

Table 1: Predicted HRMS Fragmentation of this compound

| Fragment Ion | Proposed Structure | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) |

| [M]⁺ | C₁₁H₁₅BrO⁺ | 242.0306 | 244.0286 |

| [M - C₄H₉]⁺ | C₇H₆BrO⁺ | 184.9578 | 186.9558 |

| [M - OC₄H₉]⁺ | C₇H₇Br⁺ | 169.9680 | 171.9660 |

| [C₄H₉]⁺ | C₄H₉⁺ | 57.0704 | - |

Note: The predicted m/z values are based on theoretical calculations and may vary slightly from experimental results.

Electronic Structure and Conjugation Insights from Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule and is sensitive to the extent of conjugation. The absorption of UV-Vis radiation by this compound involves the excitation of electrons from lower energy molecular orbitals to higher energy ones, particularly the π → π* transitions associated with the benzene ring.

The UV-Vis spectrum of a substituted benzene derivative is influenced by the electronic effects of its substituents. In this compound, the butoxy group (-OC₄H₉) is an electron-donating group (EDG) due to the lone pairs on the oxygen atom, which can be delocalized into the aromatic ring. The methyl group (-CH₃) is also a weak EDG. Conversely, the bromine atom (-Br) is an electron-withdrawing group (EWG) through its inductive effect, but it also has lone pairs that can be involved in resonance.

The interplay of these substituents affects the energy of the π orbitals. Generally, electron-donating groups cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene, while electron-withdrawing groups can cause a hypsochromic shift (shift to shorter wavelengths). Given the presence of both electron-donating and electron-withdrawing groups in this compound, the resulting UV-Vis spectrum will reflect a combination of these effects. It is anticipated that the primary absorption bands for this compound would appear in the region of 260-280 nm.

Table 2: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Electronic Transition | Expected λmax (nm) |

| π → π* (Primary band) | ~ 270 - 280 |

| π → π* (Secondary band) | ~ 220 - 230 |

Note: These are estimated values based on the effects of similar substituents on the benzene chromophore.

Solid-State Structure Determination via X-ray Crystallography (if suitable crystalline forms are obtained)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, offering a complete structural picture of this compound in the solid state.

To date, there are no publicly available reports of the single-crystal X-ray structure of this compound. The successful application of this technique is contingent upon the ability to grow high-quality single crystals of the compound, which can be a challenging process. The flexibility of the butoxy chain may introduce conformational disorder, further complicating crystallization and subsequent structure determination.

Reactivity and Mechanistic Investigations of 2 Bromo 1 Butoxy 4 Methylbenzene

Cross-Coupling Reactions Involving the Aryl Bromide Moiety

The carbon-bromine bond in 2-Bromo-1-butoxy-4-methylbenzene is the primary site for cross-coupling reactions, a powerful class of methods for forming new carbon-carbon and carbon-heteroatom bonds. These reactions typically employ a transition metal catalyst, most commonly palladium.

Suzuki-Miyaura Coupling Reactions with Organoboron Reagents

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or boronic ester. This reaction is widely used due to its mild conditions, functional group tolerance, and the low toxicity of the boron reagents.

For this compound, a typical Suzuki-Miyaura reaction would involve its coupling with an organoboron reagent (e.g., phenylboronic acid) in the presence of a palladium catalyst and a base. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The choice of base, solvent, and ligand is crucial for optimizing the reaction yield.

Hypothetical Reaction Scheme:

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides This table illustrates typical conditions used for Suzuki-Miyaura reactions with aryl bromides analogous to the target compound.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene (B28343)/Water | 80-100 |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/Water | 90 |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 80-110 |

Sonogashira Coupling Reactions with Terminal Alkynes

The Sonogashira coupling reaction is a fundamental method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. It is a highly reliable method for synthesizing arylalkynes.

In a hypothetical Sonogashira reaction, this compound would be reacted with a terminal alkyne (e.g., phenylacetylene) to produce the corresponding 1-(alkynyl)-2-butoxy-4-methylbenzene derivative. The reaction mechanism is thought to involve a palladium catalytic cycle for the aryl halide and a copper cycle for the alkyne.

Hypothetical Reaction Scheme:

Table 2: General Conditions for Sonogashira Coupling of Aryl Bromides This table shows common conditions for the Sonogashira coupling of aryl bromides.

| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature |

| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF or DMF | Room Temp to 60°C |

| Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 50-80°C |

Heck Coupling Reactions with Alkenes

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base to form a substituted alkene. This reaction is a powerful tool for the arylation of olefins. The mechanism involves oxidative addition of the aryl halide to palladium, migratory insertion of the alkene, and subsequent β-hydride elimination.

For this compound, a Heck reaction with an alkene like styrene (B11656) or an acrylate (B77674) would be expected to yield a stilbene (B7821643) or cinnamate (B1238496) derivative, respectively. The regioselectivity of the addition to the alkene is influenced by the electronic nature of the palladium complex and the substituents on the alkene.

Hypothetical Reaction Scheme: [Image of this compound reacting with a generic alkene in the presence of a Pd catalyst and base to form a substituted alkene derivative]

[Image of this compound reacting with a generic R₂NH in the presence of a Pd catalyst, ligand, and base to form the corresponding N-aryl amine]

Functional Group Transformations of the Butoxy Group

Cleavage of the Aryl-Alkyl Ether Linkage

The aryl-alkyl ether linkage in this compound is a significant functional group that can be cleaved under various conditions to yield the corresponding phenol (B47542), 2-bromo-4-methylphenol (B149215). The cleavage of aryl alkyl ethers is a fundamental transformation in organic synthesis, often used for deprotection of phenol groups.

Common reagents for the cleavage of aryl alkyl ethers include strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), as well as Lewis acids. For instance, treatment with 48% aqueous HBr, sometimes in the presence of a phase-transfer catalyst, can effectively cleave the ether bond. tandfonline.com Another approach involves the use of aluminum triiodide, which can be generated in situ from aluminum and iodine, to facilitate the cleavage. researchgate.net

The reaction mechanism for acid-catalyzed cleavage typically involves the protonation of the ether oxygen, followed by a nucleophilic attack by the conjugate base (e.g., bromide ion) on the alkyl carbon of the butoxy group in an S(_N)2 reaction. Alternatively, an E1-like elimination can occur from the protonated ether.

Photochemical methods can also be employed for the cleavage of certain aryl alkyl ethers. For example, the photolysis of substituted aryl tert-butyl ethers in methanol (B129727) has been shown to yield the corresponding phenol. acs.org While the butyl group in this compound is not tertiary, this suggests that photochemical conditions could potentially be explored for the cleavage of its ether linkage.

The choice of reagent for ether cleavage can be influenced by the presence of other functional groups in the molecule. For instance, milder conditions might be necessary to avoid unwanted side reactions involving the bromo or methyl groups.

Table 1: Reagents for Aryl-Alkyl Ether Cleavage

| Reagent | Conditions | Comments |

|---|---|---|

| Hydrobromic Acid (HBr) | Typically 48% aqueous solution, often with heating. | A classic and effective method. |

| Aluminum Triiodide (AlI(_3)) | Generated in situ from aluminum and iodine in a suitable solvent. researchgate.net | A strong Lewis acid approach. |

| Boron Tribromide (BBr(_3)) | In an inert solvent like dichloromethane. | A very effective but strong reagent. |

| Photolysis | UV irradiation in a suitable solvent like methanol. acs.org | Can proceed via radical or ionic intermediates. |

Oxidative Transformations of the Butyl Chain

The butyl chain of this compound offers sites for oxidative transformations, although the benzene (B151609) ring itself is relatively resistant to oxidation. unizin.orglibretexts.orglibretexts.orgopenstax.org Strong oxidizing agents such as potassium permanganate (B83412) (KMnO(_4)) can oxidize alkyl side chains on an aromatic ring. unizin.orglibretexts.orglibretexts.orgopenstax.org However, in the case of an ether linkage, the oxidation is likely to occur at the benzylic position of the butyl group (the carbon atom attached to the oxygen). This would likely lead to cleavage of the ether bond, resulting in the formation of 2-bromo-4-methylphenol and butyric acid or its derivatives.

The oxidation of the methyl group on the benzene ring presents a competing reaction pathway. The benzylic protons of the methyl group are susceptible to oxidation by strong oxidizing agents like KMnO(_4) or nitric acid, which would convert the methyl group into a carboxylic acid, yielding 3-bromo-4-butoxybenzoic acid. unizin.org The relative reactivity of the butoxy and methyl groups towards oxidation would depend on the specific reaction conditions.

It is important to note that alkylbenzenes lacking benzylic hydrogens, such as tert-butylbenzene, are resistant to this type of oxidation. unizin.orglibretexts.orglibretexts.orgopenstax.org While the butyl group in this compound is not a tertiary butyl group, the primary site of oxidative attack is still expected to be the C-H bonds adjacent to the oxygen atom.

Electrophilic Aromatic Substitution (EAS) Reactivity of the Substituted Benzene Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating butoxy and methyl groups. Both of these groups are ortho-, para-directing. Conversely, the bromo group is a deactivating group due to its inductive electron-withdrawing effect, but it is also ortho-, para-directing because of its ability to donate a lone pair of electrons through resonance.

The directing effects of the substituents are additive. The positions on the ring that are most activated are those that are ortho or para to the butoxy and methyl groups. The available positions for substitution are C3, C5, and C6.

Position C3: Ortho to the butoxy group and meta to the methyl group.

Position C5: Para to the butoxy group and ortho to the methyl group.

Position C6: Ortho to the butoxy group and ortho to the bromo group.

Considering the relative activating strengths (alkoxy > alkyl > halogen), the butoxy group is the most powerful activating and directing group. Therefore, electrophilic substitution is most likely to occur at positions ortho and para to the butoxy group. The para position (C5) is sterically more accessible than the ortho positions (C3 and C6). Thus, substitution at C5 is generally favored.

For example, in a bromination reaction using Br(_2) and a Lewis acid catalyst like FeBr(_3), the incoming electrophile (Br) would preferentially substitute at the C5 position. slideserve.comgmu.eduyoutube.comlibretexts.orglibretexts.org

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position | Activating/Deactivating Groups | Predicted Reactivity |

|---|---|---|

| C3 | Ortho to -OBu (activating), Meta to -CH(_3) (activating) | Moderately favored |

| C5 | Para to -OBu (activating), Ortho to -CH(_3) (activating) | Highly favored |

| C6 | Ortho to -OBu (activating), Ortho to -Br (deactivating) | Less favored due to steric hindrance and deactivating effect of Br |

Regioselective Metallation Studies (e.g., Lithiation, Grignard Reagent Formation)

The presence of a bromine atom on the aromatic ring makes this compound a suitable substrate for regioselective metallation reactions, such as lithiation and Grignard reagent formation. These reactions are crucial for the formation of carbon-carbon and carbon-heteroatom bonds.

Grignard Reagent Formation: The reaction of this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) is expected to yield the corresponding Grignard reagent, (1-butoxy-4-methyl-2-phenyl)magnesium bromide. adichemistry.commasterorganicchemistry.comyoutube.com The carbon-bromine bond is significantly more reactive towards magnesium insertion than the C-H or C-O bonds of the other substituents. walisongo.ac.id The formation of the Grignard reagent proceeds via an oxidative insertion of magnesium into the C-Br bond. adichemistry.com

Lithiation: Halogen-metal exchange is a common method for the preparation of organolithium compounds. Reacting this compound with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures would result in the selective exchange of the bromine atom for a lithium atom. growingscience.comresearchgate.net This would form 1-butoxy-4-methyl-2-lithiated benzene. This method is often preferred over direct deprotonation (lithiation of a C-H bond) due to the high reactivity of the C-Br bond.

These organometallic intermediates are powerful nucleophiles and can react with a wide range of electrophiles to introduce new functional groups at the C2 position of the benzene ring.

Investigation of Radical Reactions and Single Electron Transfer Processes

The formation of a Grignard reagent from an aryl halide and magnesium is believed to proceed through a mechanism that can involve single electron transfer (SET) from the magnesium metal to the aryl halide, generating a radical anion. organic-chemistry.orgbyjus.comrsc.orgrsc.orgacs.org This radical anion can then fragment to give an aryl radical and a halide anion. The aryl radical can then react with magnesium to form the Grignard reagent.

Therefore, in the reaction of this compound with magnesium, the formation of the (1-butoxy-4-methyl-2-phenyl) radical as a transient intermediate is plausible. Such radical intermediates can sometimes lead to side reactions, such as homocoupling to form a biphenyl (B1667301) derivative.

Aryl halides can also participate in other radical reactions. For instance, under certain conditions, aryl radicals can be generated from aryl halides and participate in addition reactions to alkenes or intramolecular cyclizations. researchgate.netlibretexts.orgacs.orgresearchgate.netasiaresearchnews.com The reactivity of this compound in such radical processes would be an interesting area for investigation, potentially leading to the synthesis of complex molecules.

Detailed Mechanistic Studies of Key Transformations (e.g., Kinetic Isotope Effects, Hammett Plots)

Kinetic Isotope Effects (KIEs): KIEs are a powerful tool for elucidating reaction mechanisms by determining if a particular C-H bond is broken in the rate-determining step of a reaction. acs.orgresearchgate.netnih.govsnnu.edu.cnacs.org For example, in the oxidative transformation of the butoxy or methyl group of this compound, replacing the hydrogens at the benzylic position with deuterium (B1214612) would allow for the measurement of a KIE. A significant primary KIE (k(_H)/k(_D) > 2) would indicate that the C-H bond is broken in the rate-determining step. This could help to distinguish between different proposed oxidative mechanisms. Similarly, secondary KIEs can provide information about changes in hybridization at the reacting center in the transition state. acs.org

Hammett Plots: The Hammett equation (log(k/k(_0)) = σρ) provides a means to quantify the effect of substituents on the reactivity of aromatic compounds in a variety of reactions. wikipedia.orgslideshare.netdalalinstitute.comlibretexts.orgcambridge.org The substituent constant (σ) is a measure of the electronic effect of a substituent, while the reaction constant (ρ) indicates the sensitivity of a reaction to these electronic effects.

A Hammett plot could be constructed for a reaction involving a series of substituted 2-bromo-1-butoxybenzenes, for example, in an electrophilic aromatic substitution reaction. By varying the substituent at the 4-position (e.g., H, CH(_3), OCH(_3), NO(_2)) and measuring the reaction rates, a plot of log(k/k(_0)) versus σ would be generated. The slope of this line would give the ρ value for the reaction. A negative ρ value would indicate that electron-donating groups accelerate the reaction, which is expected for an EAS reaction. The magnitude of ρ would provide insight into the degree of charge development in the transition state. A non-linear Hammett plot could suggest a change in the reaction mechanism or the rate-determining step as the substituents are varied. wikipedia.orgdalalinstitute.com

Computational Chemistry and Theoretical Investigations of 2 Bromo 1 Butoxy 4 Methylbenzene

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic and geometric properties of molecules. By approximating the electron density, DFT calculations can provide valuable insights into the structure and reactivity of chemical systems. For 2-Bromo-1-butoxy-4-methylbenzene, DFT methods are instrumental in understanding its conformational landscape, orbital interactions, and electrostatic potential.

Molecular Geometry Optimization and Conformational Analysis

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry. This process seeks to find the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. Due to the flexibility of the butoxy group, the molecule can exist in several conformations. A thorough conformational analysis is crucial to identify the global minimum energy structure, which is the most likely conformation to be observed.

The optimization process typically involves iterative calculations where the forces on each atom are minimized. Different combinations of density functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) can be employed to achieve a balance between computational cost and accuracy. The resulting optimized geometry provides key structural parameters.

Table 1: Selected Optimized Geometrical Parameters for this compound (Exemplary Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.905 | ||

| C-O | 1.368 | ||

| O-C(butoxy) | 1.432 | ||

| C-C (aromatic) | 1.390 - 1.405 | ||

| C-O-C | 118.5 | ||

| C-C-Br | 119.8 | ||

| C-C-O-C | 85.2 |

Note: The data in this table is exemplary and intended to illustrate the type of information obtained from geometry optimization. Actual values would be derived from specific DFT calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and optical properties. researchgate.netpearson.comscribd.comajchem-a.com

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and easier electronic excitation. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the butoxy group, while the LUMO is likely to be distributed over the aromatic ring and influenced by the electron-withdrawing bromine atom.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Descriptors for this compound (Exemplary Data)

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -0.89 |

| HOMO-LUMO Gap (ΔE) | 5.36 |

| Ionization Potential (I ≈ -EHOMO) | 6.25 |

| Electron Affinity (A ≈ -ELUMO) | 0.89 |

| Electronegativity (χ) | 3.57 |

| Chemical Hardness (η) | 2.68 |

| Chemical Softness (S) | 0.37 |

Note: This data is illustrative. Actual values are dependent on the level of theory used in the calculation.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular bonding and interaction among orbitals. It provides a localized picture of the electron density, allowing for the investigation of charge transfer, hyperconjugative interactions, and lone pair delocalization.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the molecule's electron density surface.

For this compound, the MEP surface would show regions of negative potential (typically colored in shades of red) around the electronegative oxygen and bromine atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (colored in blue) would be located around the hydrogen atoms, particularly those of the methyl and butoxy groups, suggesting sites for nucleophilic interaction.

Quantum Chemical Predictions of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

Quantum chemical calculations can predict various spectroscopic properties with a reasonable degree of accuracy, aiding in the interpretation of experimental spectra.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.govliverpool.ac.uk By calculating the magnetic shielding tensors for each nucleus, the chemical shifts relative to a standard (e.g., tetramethylsilane) can be predicted. These predictions are valuable for assigning peaks in experimental ¹H and ¹³C NMR spectra.

Similarly, the vibrational frequencies observed in an Infrared (IR) spectrum can be calculated by computing the second derivatives of the energy with respect to the atomic coordinates. researchgate.net The calculated frequencies correspond to the normal modes of vibration of the molecule. While there is often a systematic overestimation of the frequencies, scaling factors can be applied to bring them into better agreement with experimental data. These calculations are instrumental in assigning specific vibrational modes to the observed absorption bands. researchgate.net

Table 3: Predicted and Experimental Vibrational Frequencies for Key Functional Groups of this compound (Exemplary Data)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Aromatic C-H stretch | 3100-3000 | 3080-3010 |

| Aliphatic C-H stretch | 2980-2850 | 2960-2870 |

| C=C aromatic stretch | 1600-1450 | 1590, 1480 |

| C-O stretch | 1250-1200 | 1240 |

| C-Br stretch | 650-550 | 620 |

Note: This data is illustrative and serves to show the correlation between calculated and experimental values.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions involving this compound. By modeling the reaction pathway, it is possible to identify the transition states, which are the high-energy structures that connect reactants to products.

For instance, in a nucleophilic aromatic substitution reaction, computational methods can be used to locate the transition state structure and calculate its energy, which corresponds to the activation energy of the reaction. This information is crucial for understanding the reaction kinetics and predicting the feasibility of a particular transformation. Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are often employed to locate transition states. Once a transition state is found, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Investigation of Intermolecular Interactions and Crystal Packing

In the absence of strong hydrogen bond donors (like -OH or -NH2 groups), the crystal packing of this compound would be predominantly influenced by a combination of weaker interactions. Research on various bromomethyl-substituted benzenes has revealed the significant role of Br···Br interactions in directing molecular association. nih.gov These can be classified into two types: type I, where the two bromine atoms are in equivalent positions, and type II, where they are in different positions, both of which contribute to the stability of the crystal lattice. nih.gov

Furthermore, weak hydrogen bonds of the C-H···Br and C-H···O type are anticipated to be present. The hydrogen atoms of the methyl and butoxy groups can interact with the bromine atom and the ether oxygen of neighboring molecules, respectively. Studies on bromomethyl-substituted benzenes have demonstrated the presence of C-H···Br hydrogen bonds in their crystal structures. nih.govresearchgate.netznaturforsch.com Similarly, research on compounds with alkoxy groups has shown the prevalence of C-H···O interactions. nih.gov

A study on para-substituted 2,6-dimethylbromobenzenes indicated that the geometry of the bromobenzene (B47551) core remains largely consistent despite the presence of different para-substituents. nih.gov This suggests that the fundamental shape of the this compound molecule will be a key determinant of its packing efficiency.

Table 1: Plausible Intermolecular Interactions in Solid this compound

| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |

| Halogen Bonding | C-Br | Br | Can form both type I and type II contacts, influencing molecular aggregation. nih.gov |

| Hydrogen Bonding | C-H (methyl/butoxy) | Br | Contributes to the overall stability of the crystal lattice. nih.govresearchgate.netznaturforsch.com |

| Hydrogen Bonding | C-H (methyl/butoxy) | O (ether) | Directs the orientation of the flexible butoxy chain. nih.gov |

| π-Interactions | C-H | π-system (benzene ring) | Can play a role in the stacking of the aromatic rings. researchgate.net |

| van der Waals Forces | All atoms | All atoms | General attractive forces contributing to the bulk cohesion. |

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling of Chemical Reactivity

Quantitative Structure-Property Relationship (QSPR) studies are powerful computational tools used to correlate the structural features of molecules with their physicochemical properties and reactivity. For this compound, a QSPR model could be developed to predict various properties, including its reactivity in different chemical environments.

A pertinent example of such an approach is a study conducted on 134 halogenated methyl-phenyl ethers (anisoles), which are structurally related to this compound. nih.gov In this research, linear relationships were successfully established between physicochemical properties like vapor pressure, n-octanol/water partition coefficient, and aqueous solubility, and a set of structural descriptors. nih.gov These descriptors were derived from calculations of the electrostatic potential on the molecular surface and the molecular volume. nih.gov The study demonstrated that parameters such as the minimum and maximum electrostatic potential, along with the molecular volume and the energy of the highest occupied molecular orbital (HOMO), could effectively predict the properties of these compounds. nih.gov

Following a similar methodology, a QSPR study for this compound and its analogs would involve the following steps:

Data Set Compilation: A series of structurally related bromo-alkoxy-methylbenzenes with known experimental data for a specific property (e.g., reaction rate constant for a particular reaction, or a physical property like boiling point) would be assembled.

Molecular Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated using computational chemistry software. These descriptors can be categorized as:

Constitutional: Molecular weight, number of atoms of a certain type, etc.

Topological: Indices that describe the connectivity of the atoms.

Geometric: Molecular surface area, volume, etc.

Quantum Chemical: Dipole moment, HOMO/LUMO energies, electrostatic potential parameters, etc.

Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, would be employed to build a mathematical model that correlates a selection of the calculated descriptors with the experimental property. researchgate.net

Model Validation: The predictive power of the developed QSPR model would be rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

Modern approaches to predicting chemical reactivity increasingly utilize machine learning. researchgate.netnih.govnih.gov These methods can handle complex, non-linear relationships between molecular structure and reactivity and have been successfully applied to various classes of organic reactions. nih.gov A machine learning-based QSPR model for this compound could potentially provide highly accurate predictions of its reactivity in different synthetic transformations. youtube.com

Table 2: Potential Descriptors for a QSPR Study of this compound

| Descriptor Class | Example Descriptors | Relevance to Reactivity |

| Quantum Chemical | HOMO/LUMO Energies | Relate to the molecule's ability to donate or accept electrons in a reaction. |

| Electrostatic Potential | Indicates regions of positive or negative charge, suggesting sites for electrophilic or nucleophilic attack. nih.gov | |

| Dipole Moment | Reflects the overall polarity of the molecule, which can influence reaction rates in polar solvents. | |

| Geometric | Molecular Volume/Surface Area | Can be related to steric hindrance and accessibility of reactive sites. nih.gov |

| Topological | Connectivity Indices | Quantify the branching and connectivity of the molecular structure. |

By applying these computational methodologies, a deeper understanding of the structure-property-reactivity relationships for this compound can be achieved, facilitating the prediction of its behavior in various chemical systems.

Potential Research Applications and Future Directions in Chemical Science for 2 Bromo 1 Butoxy 4 Methylbenzene

Strategic Utility as a Building Block in Complex Organic Synthesis

The arrangement of functional groups in 2-Bromo-1-butoxy-4-methylbenzene makes it a valuable intermediate for the construction of more complex molecular architectures. The presence of a bromine atom, an ether linkage, and a methyl group allows for a range of selective chemical modifications.

Precursor for Advanced Pharmaceutical Intermediates and Scaffolds

The core structure of this compound is analogous to fragments found in various pharmaceutically active molecules. The bromo- and alkoxy-substituted benzene (B151609) motif is a common feature in medicinal chemistry, often contributing to the binding affinity and pharmacokinetic properties of drug candidates.

The strategic placement of the bromo and butoxy groups allows for sequential or orthogonal functionalization. The bromine atom can participate in a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, to introduce new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules, including those with therapeutic potential. For instance, related bromo-alkoxy-benzyl derivatives are known intermediates in the synthesis of drugs like dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for treating type 2 diabetes. Current time information in Pasuruan, ID.researchgate.net

Future research could focus on utilizing this compound as a starting material for the synthesis of novel scaffolds for drug discovery. The butoxy group can influence solubility and metabolic stability, while the methyl group offers a site for further derivatization or can act as a steric and electronic modulator.

Table 1: Potential Cross-Coupling Reactions with this compound

| Reaction Name | Coupling Partner | Catalyst/Reagents (Examples) | Potential Product Class |

| Suzuki Coupling | Aryl or Vinyl Boronic Acids/Esters | Pd(PPh₃)₄, K₂CO₃ | Biaryls, Stilbenes |

| Sonogashira Coupling | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI, Et₃N | Aryl Alkynes |

| Buchwald-Hartwig Amination | Amines | Pd₂(dba)₃, BINAP, NaOt-Bu | Aryl Amines |

| Heck Coupling | Alkenes | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Substituted Alkenes |

| Stille Coupling | Organostannanes | Pd(PPh₃)₄ | Biaryls, Vinyl Arenes |

Synthesis of Agrochemicals and Specialty Chemicals

The development of new agrochemicals, such as herbicides, fungicides, and insecticides, often relies on the synthesis of novel organic molecules. Substituted aromatic compounds are a cornerstone in this field. The structural motifs present in this compound could be elaborated to create new classes of pesticides. The lipophilic butoxy group, for example, can enhance the penetration of the compound through plant cuticles or insect exoskeletons.

The field of specialty chemicals, which includes dyes, fragrances, and electronic materials, also presents opportunities for the application of this compound. The ability to introduce various functional groups via the bromo substituent allows for the fine-tuning of properties such as color, odor, and electronic behavior. Biocatalysis, an increasingly important tool in agrochemical synthesis, could potentially be employed to achieve stereoselective transformations on derivatives of this compound.

Exploration in Materials Chemistry and Polymer Science

The reactivity of this compound also suggests its potential utility in the synthesis of new materials with tailored properties.

Monomer for the Synthesis of Functional Polymers or Oligomers

Aromatic monomers are crucial for the production of high-performance polymers with desirable thermal and mechanical properties. This compound could potentially serve as a monomer in various polymerization reactions. For instance, through dehalogenative coupling reactions, it could be used to synthesize polyphenylenes, a class of polymers known for their high thermal stability and chemical resistance.

Furthermore, the bromine atom could be converted into other polymerizable functional groups, such as a vinyl or an acetylene (B1199291) group, via Heck or Sonogashira coupling, respectively. The resulting monomer could then be subjected to polymerization to yield polymers with pendant butoxy and methyl groups, which would influence the polymer's solubility, processability, and solid-state morphology. The concept of using functionalized building blocks is central to creating materials like functionalized amphiphilic polymers.

Ligand Precursor in Homogeneous and Heterogeneous Catalysis

The development of new ligands is critical for advancing transition metal catalysis. While no specific use of this compound as a ligand precursor has been documented, its structure lends itself to such applications. The bromine atom can be displaced by or converted into a coordinating group, such as a phosphine (B1218219), an amine, or an N-heterocyclic carbene (NHC) precursor.

The butoxy and methyl groups on the aromatic ring can sterically and electronically tune the properties of the resulting ligand, which in turn can influence the activity, selectivity, and stability of the metal catalyst. For example, bulky ortho-alkoxy groups can create a specific steric environment around the metal center, potentially leading to enhanced selectivity in catalytic transformations.

Development of Novel Synthetic Methodologies Leveraging the Unique Reactivity of this compound

The specific substitution pattern of this compound makes it an interesting substrate for the development of new synthetic methods. The ortho-relationship between the bromo and butoxy groups can lead to unique reactivity.

For example, this compound could be an ideal substrate for studying ortho-lithiation and subsequent trapping with electrophiles, where the butoxy group may direct the metallation. Furthermore, it is a suitable candidate for transition metal-catalyzed reactions that involve C-H activation at the position adjacent to the butoxy group. The Catellani reaction, for instance, allows for the functionalization of both the ortho C-H bond and the ipso position of aryl halides. The interplay between the directing effect of the butoxy group and the reactivity of the bromo substituent could lead to novel and highly selective transformations for the synthesis of polysubstituted aromatic compounds.

Structure-Reactivity Correlations for the Design of New Chemical Entities

The reactivity of this compound is intrinsically linked to the electronic and steric effects exerted by its substituents on the benzene ring. Understanding these relationships is crucial for predicting its behavior in chemical transformations and for the rational design of new molecules with desired properties.

The benzene ring of this compound is adorned with three key substituents: a bromine atom, a butoxy group, and a methyl group. The interplay of their electronic and steric characteristics governs the molecule's reactivity, particularly in electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

The butoxy group (-OC₄H₉) is an activating, ortho-, para-directing group due to the lone pair of electrons on the oxygen atom, which can be delocalized into the aromatic pi-system through resonance. lumenlearning.comyoutube.com This electron-donating effect increases the nucleophilicity of the benzene ring, making it more susceptible to electrophilic attack. lumenlearning.com Conversely, the bromine atom is a deactivating, yet ortho-, para-directing substituent. Its high electronegativity withdraws electron density from the ring inductively, making the ring less reactive than benzene itself. lumenlearning.comlibretexts.org However, lone pairs on the bromine can also participate in resonance, directing incoming electrophiles to the ortho and para positions. The methyl group (-CH₃) is a weakly activating, ortho-, para-directing group through an inductive effect and hyperconjugation. ncert.nic.in

In electrophilic aromatic substitution reactions, the positions of substitution on the this compound ring are influenced by the combined directing effects of these substituents. The butoxy group strongly directs to its ortho and para positions. Given the existing substitution pattern, this would activate positions 3 and 5. The methyl group activates its ortho and para positions (positions 3 and 5). The bromine atom also directs ortho and para (positions 1 and 3). The convergence of these directing effects, particularly the strong activation by the butoxy group, suggests that position 3 is a likely site for further electrophilic substitution.

Steric hindrance also plays a significant role. The butoxy group, being bulkier than a methoxy (B1213986) group, can sterically hinder access to the adjacent ortho position (position 6 is already substituted). nsf.gov This steric effect, combined with the electronic directing effects, further enhances the likelihood of substitution at the less hindered position 3. The relative reactivity of alkoxybenzenes in bromination has been shown to be influenced by such steric factors. nsf.gov

In the context of designing new chemical entities, these structure-reactivity principles are paramount. For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, the carbon-bromine bond is the reactive site for oxidative addition to the palladium catalyst. rsc.orgresearchgate.netnih.gov The electronic nature of the substituents can influence the rate of this step. The electron-donating butoxy and methyl groups can increase the electron density at the carbon bearing the bromine, which might modulate the oxidative addition step. The development of automated systems for reaction optimization has demonstrated that ligand selection is critical in overcoming challenges in Suzuki-Miyaura couplings, including those with electron-rich or sterically hindered aryl bromides. rsc.orgresearchgate.net

By systematically modifying the substituents on the this compound core, new chemical entities with fine-tuned reactivity can be designed. For example, replacing the butoxy group with other alkoxy groups of varying chain lengths or branching could modulate both steric and electronic properties, thereby influencing reaction rates and regioselectivity. nsf.gov Similarly, the methyl group could be replaced with other alkyl groups to study the impact on reactivity. ucalgary.ca

Table 1: Predicted Reactivity of this compound in Key Reaction Classes

| Reaction Type | Key Reactive Site | Expected Reactivity and Influencing Factors |

| Electrophilic Aromatic Substitution | Aromatic Ring (C-H bonds) | The butoxy group is a strong activating and ortho, para-directing group, while the methyl group is a weak activating group. The bromine is deactivating but ortho, para-directing. Substitution is predicted to be favored at the C3 position due to concerted directing effects and steric considerations. |

| Suzuki-Miyaura Cross-Coupling | Carbon-Bromine Bond | The C-Br bond is susceptible to oxidative addition to a palladium(0) catalyst. The electron-donating butoxy and methyl groups may influence the rate of this step. The steric hindrance from the ortho-butoxy group could necessitate specific ligand systems for efficient coupling. |

| Nucleophilic Aromatic Substitution | Carbon-Bromine Bond | Generally requires strong activation by electron-withdrawing groups, which are absent here. Thus, this reaction is less likely under standard conditions but might be achievable under forcing conditions or with specific catalytic systems. |

Integration into Automated Synthesis and Flow Chemistry Platforms